An In-depth Technical Guide to Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate
An In-depth Technical Guide to Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motifs, featuring a highly energetic oxadiazole ring and functional groups amenable to further modification, position it as a valuable intermediate in the synthesis of novel therapeutic agents and energetic materials.[1] This technical guide provides a comprehensive overview of the fundamental properties of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate, including its physicochemical characteristics, spectral data, and a detailed experimental protocol for its synthesis and characterization.
Core Properties
Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate, also known as 4-Amino-furazan-3-carboxylic acid ethyl ester, is a stable organic compound at room temperature.[1][2] Its core structure consists of a five-membered 1,2,5-oxadiazole (furazan) ring, substituted with an amino group at position 4 and an ethyl carboxylate group at position 3.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is presented in the table below. These computed properties provide essential information for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O₃ | [2] |
| Molecular Weight | 157.13 g/mol | [2] |
| CAS Number | 17376-63-5 | [2] |
| IUPAC Name | ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | [2] |
| Canonical SMILES | CCOC(=O)C1=NON=C1N | [2] |
| InChI Key | JBXJNHVAOUVZML-UHFFFAOYSA-N | [2] |
| Appearance | White to off-white crystalline solid | (Typical) |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Ethyl Acetate) | (Inferred) |
Spectral Data
The structural elucidation of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is supported by various spectroscopic techniques. While detailed spectra are not publicly available, the following tables summarize the expected and reported spectral characteristics.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.0-7.0 | Singlet (broad) | 2H | -NH₂ |
| 4.34 | Quartet | 2H | -O-CH₂-CH₃ |
| 1.35 | Triplet | 3H | -O-CH₂-CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C=O (Ester) |
| ~155 | C4-NH₂ |
| ~145 | C3-COOEt |
| ~62 | -O-CH₂-CH₃ |
| ~14 | -O-CH₂-CH₃ |
FT-IR (Fourier-Transform Infrared) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3300 | Strong, Broad | N-H stretching (amino group) |
| ~2980 | Medium | C-H stretching (aliphatic) |
| ~1730 | Strong | C=O stretching (ester) |
| ~1640 | Medium | N-H bending (amino group) |
| ~1560, 1450 | Medium | C=N, N=O stretching (oxadiazole ring) |
| ~1250 | Strong | C-O stretching (ester) |
Synthesis and Characterization
Experimental Protocol: A Proposed Synthesis
This protocol describes a potential method for the synthesis of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate.
Materials:
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Ethyl 2-cyano-2-(hydroxyimino)acetate
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Hydroxylamine hydrochloride
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Sodium bicarbonate or other suitable base
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Ethanol
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Diethyl ether
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Anhydrous sodium sulfate
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Standard laboratory glassware and equipment
Procedure:
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Preparation of the Amidoxime Intermediate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-cyano-2-(hydroxyimino)acetate in ethanol.
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Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium bicarbonate) in water to the flask.
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Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude diamidoxime intermediate.
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Cyclization to form the Oxadiazole Ring: The crude intermediate is then subjected to cyclization. This can be achieved by heating in a suitable solvent or by treatment with a dehydrating agent.
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Purification: The crude Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
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Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Characterization Workflow
The following diagram illustrates the typical workflow for the characterization of the synthesized Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate.
Potential Applications and Logical Relationships
Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate serves as a versatile building block in several areas of chemical research and development. Its potential applications stem from the unique properties of the 1,2,5-oxadiazole ring and the reactivity of its amino and ester functional groups.
The high nitrogen content and the inherent energy of the oxadiazole ring make this compound a precursor for the development of energetic materials.[1] The presence of both an amino and an ethyl ester group provides two reactive sites for further chemical modifications, allowing for the construction of more complex molecules.[1] This versatility is particularly valuable in drug discovery, where these functional groups can be used to introduce pharmacophores or to modify the pharmacokinetic properties of a lead compound. Consequently, derivatives of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate are being explored for their potential as antimicrobial, antiviral, and anticancer agents.[1] Its application also extends to the agrochemical industry as a building block for new pesticides and herbicides.[1] Furthermore, the core structure can be modified to develop novel fluorescent or luminescent materials.[1]
Conclusion
Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a foundational chemical entity with significant potential across multiple scientific disciplines. This guide has summarized its core physicochemical and spectral properties, proposed a viable synthetic route, and outlined its potential applications. Further research into the experimental determination of its physical properties, a detailed exploration of its crystal structure, and a deeper investigation into the biological mechanisms of its derivatives will undoubtedly expand its utility and lead to the development of novel and impactful technologies.
